ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate
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Description
Ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H20N8O3S and its molecular weight is 428.47. The purity is usually 95%.
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Mechanism of Action
Mode of Action
1,2,4-triazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many compounds containing 1,2,4-triazole rings have been found to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Compounds containing 1,2,4-triazole rings have been found to have a wide range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
ethyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-2-29-17(28)13-9-30-18(21-13)22-16(27)12-5-7-25(8-6-12)14-3-4-15(24-23-14)26-11-19-10-20-26/h3-4,9-12H,2,5-8H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXAFPXDKLTFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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